R-(-)-Niguldipine hydrochloride
R-(-)-Niguldipine hydrochloride
R-(-)-Niguldipine hydrochloride is an alpha1A-adrenoceptor antagonist; antihypertensive agent; L-type Ca2+ channel blocker; potassium agonist that activates Ca2+-activated maxi K-channel; Less active enantiomer.
Brand Name:
Vulcanchem
CAS No.:
113145-70-3
VCID:
VC0541539
InChI:
InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m1./s1
SMILES:
CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Molecular Formula:
C36H40ClN3O6
Molecular Weight:
646.2 g/mol
R-(-)-Niguldipine hydrochloride
CAS No.: 113145-70-3
Inhibitors
VCID: VC0541539
Molecular Formula: C36H40ClN3O6
Molecular Weight: 646.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 113145-70-3 |
---|---|
Product Name | R-(-)-Niguldipine hydrochloride |
Molecular Formula | C36H40ClN3O6 |
Molecular Weight | 646.2 g/mol |
IUPAC Name | 5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
Standard InChI | InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H/t33-;/m1./s1 |
Standard InChIKey | MHOSUIMBPQVOEU-MGDILKBHSA-N |
Isomeric SMILES | CC1=C([C@H](C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl |
Appearance | Solid powder |
Description | R-(-)-Niguldipine hydrochloride is an alpha1A-adrenoceptor antagonist; antihypertensive agent; L-type Ca2+ channel blocker; potassium agonist that activates Ca2+-activated maxi K-channel; Less active enantiomer. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |
Reference | 1: Zhou XF, Yang X, Wang Q, Coburn RA, Morris ME. Effects of dihydropyridines and pyridines on multidrug resistance mediated by breast cancer resistance protein: in vitro and in vivo studies. Drug Metab Dispos. 2005 Aug;33(8):1220-8. Epub 2005 May 20. PubMed PMID: 15908473. 2: Honner V, Docherty JR. Investigation of the subtypes of alpha1-adrenoceptor mediating contractions of rat vas deferens. Br J Pharmacol. 1999 Nov;128(6):1323-31. PubMed PMID: 10578148; PubMed Central PMCID: PMC1571755. 3: Macleod RJ, Lembessis P, James S, Bennett HP. Isolation of a member of the neurotoxin/cytotoxin peptide family from Xenopus laevis skin which activates dihydropyridine-sensitive Ca2+ channels in mammalian epithelial cells. J Biol Chem. 1998 Aug 7;273(32):20046-51. PubMed PMID: 9685343. 4: Taniguchi N, Ukai Y, Tanaka T, Yano J, Kimura K, Moriyama N, Kawabe K. Identification of alpha 1-adrenoceptor subtypes in the human prostatic urethra. Naunyn Schmiedebergs Arch Pharmacol. 1997 Mar;355(3):412-6. PubMed PMID: 9089674. 5: Nuessler V, Scheulen ME, Oberneder R, Kriegmair M, Goebel KJ, Rathgeb F, Wurst W, Zech K, Wilmanns W. Phase I and pharmacokinetic study of the P-glycoprotein modulator dexniguldipine-HCL. Eur J Med Res. 1997 Feb 21;2(2):55-61. PubMed PMID: 9085015. 6: García-Sáinz JA, Romero-Avila MT, González-Espinosa C. Coexpression of alpha 1A- and alpha 1B-adrenoceptors in the liver of the rhesus monkey (Macaca mulatta). Eur J Pharmacol. 1996 Sep 12;311(2-3):277-83. PubMed PMID: 8891610. 7: Eltze M. Functional evidence for an alpha 1B-adrenoceptor mediating contraction of the mouse spleen. Eur J Pharmacol. 1996 Sep 12;311(2-3):187-98. PubMed PMID: 8891599. 8: Handrock R, Herzig S. Stereoselectivity of Ca2+ channel block by dihydropyridines: no modulation by the voltage protocol. Eur J Pharmacol. 1996 Aug 15;309(3):317-21. PubMed PMID: 8874157. 9: van Rhee AM, Jiang JL, Melman N, Olah ME, Stiles GL, Jacobson KA. Interaction of 1,4-dihydropyridine and pyridine derivatives with adenosine receptors: selectivity for A3 receptors. J Med Chem. 1996 Jul 19;39(15):2980-9. PubMed PMID: 8709132. 10: Quaglia W, Pigini M, Tayebati SK, Piergentili A, Giannella M, Leonardi A, Taddei C, Melchiorre C. Synthesis, absolute configuration, and biological profile of the enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (mephendioxan), a potent competitive alpha 1A-adrenoreceptor antagonist. J Med Chem. 1996 May 24;39(11):2253-8. PubMed PMID: 8667368. 11: Boer R, Dichtl M, Borchers C, Ulrich WR, Marecek JF, Prestwich GD, Glossmann H, Striessnig J. Reversible labeling of a chemosensitizer binding domain of p-glycoprotein with a novel 1,4-dihydropyridine drug transport inhibitor. Biochemistry. 1996 Feb 6;35(5):1387-96. PubMed PMID: 8634268. 12: Ludescher C, Eisterer W, Hilbe W, Hofmann J, Thaler J. Decreased potency of MDR-modulators under serum conditions determined by a functional assay. Br J Haematol. 1995 Nov;91(3):652-7. PubMed PMID: 8555069. 13: Blue DR Jr, Bonhaus DW, Ford AP, Pfister JR, Sharif NA, Shieh IA, Vimont RL, Williams TJ, Clarke DE. Functional evidence equating the pharmacologically-defined alpha 1A- and cloned alpha 1C-adrenoceptor: studies in the isolated perfused kidney of rat. Br J Pharmacol. 1995 May;115(2):283-94. PubMed PMID: 7670730; PubMed Central PMCID: PMC1908326. 14: Eltze M. Characterization of the alpha 1-adrenoceptor subtype mediating contraction of guinea-pig spleen. Eur J Pharmacol. 1994 Aug 1;260(2-3):211-20. PubMed PMID: 7988645. 15: Carlson RO, Masco D, Brooker G, Spiegel S. Endogenous ganglioside GM1 modulates L-type calcium channel activity in N18 neuroblastoma cells. J Neurosci. 1994 Apr;14(4):2272-81. PubMed PMID: 7512636. 16: Schröder F, Herzig S. Pattern of interaction between dihydropyridine calcium antagonists and cationic amphiphilic drugs in isolated guinea-pig left atria. Arzneimittelforschung. 1993 Nov;43(11):1148-51. PubMed PMID: 8292056. 17: Reymann A, Looft G, Woermann C, Dietel M, Erttmann R. Reversal of multidrug resistance in Friend leukemia cells by dexniguldipine-HCl. Cancer Chemother Pharmacol. 1993;32(1):25-30. PubMed PMID: 8462120. 18: Roller E, Klumpp B, Krause J, Eichelbaum M, Schumacher K. Influence of sequential exposure to R-verapamil or B8509-035 on rhodamine 123 accumulation in human lymphoblastoid cell lines. Cancer Chemother Pharmacol. 1993;32(2):151-5. PubMed PMID: 8097969. 19: Hofmann J, Wolf A, Spitaler M, Böck G, Drach J, Ludescher C, Grunicke H. Reversal of multidrug resistance by B859-35, a metabolite of B859-35, niguldipine, verapamil and nitrendipine. J Cancer Res Clin Oncol. 1992;118(5):361-6. PubMed PMID: 1349891. 20: Eltze M, Boer R, Sanders KH, Boss H, Ulrich WR, Flockerzi D. Stereoselective inhibition of thromboxane-induced coronary vasoconstriction by 1,4-dihydropyridine calcium channel antagonists. Chirality. 1990;2(4):233-40. PubMed PMID: 1964575. |
PubChem Compound | 6918096 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume